3,5-bis(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
3,5-bis(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 3,5-bis(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of nitrile oxides with dipolarophiles, followed by subsequent functionalization steps . The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs .
Chemical Reactions Analysis
3,5-bis(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:
Scientific Research Applications
3,5-bis(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-bis(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
3,5-bis(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one can be compared with other isoxazole derivatives, such as:
3,5-diphenylisoxazole: This compound lacks the phenylsulfanyl groups, resulting in different chemical and biological properties.
3,5-bis(methylsulfanyl)isoxazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
10,12-bis(phenylsulfanyl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15NO2S2/c28-25-18-13-7-8-14-19(18)26-23-22(25)20(30-16-9-3-1-4-10-16)15-21(24(23)27-29-26)31-17-11-5-2-6-12-17/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKIFWWQJVMER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)SC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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